

Application of Enynols in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name: Oct-4-EN-6-YN-1-OL

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Introduction

Enynols, particularly structures related to **Oct-4-en-6-yn-1-ol** such as (Z)-2-en-4-yn-1-ols, have emerged as versatile and powerful building blocks in synthetic organic chemistry. Their unique combination of alkene, alkyne, and alcohol functionalities allows for a diverse range of cyclization reactions, providing access to a wide array of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds from enynol precursors, with a focus on gold- and palladium-catalyzed methodologies.

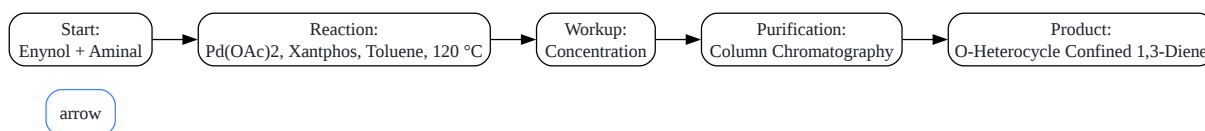
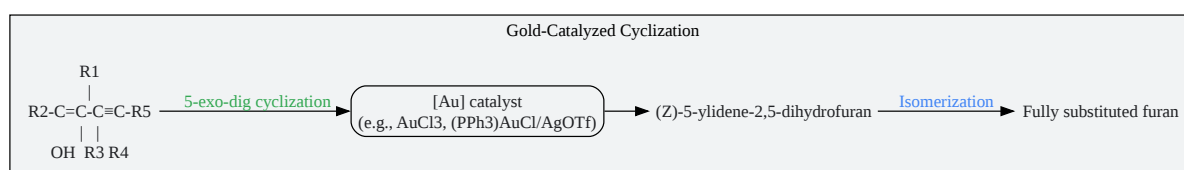
I. Synthesis of Oxygen-Containing Heterocycles: Furans and Dihydrofurans

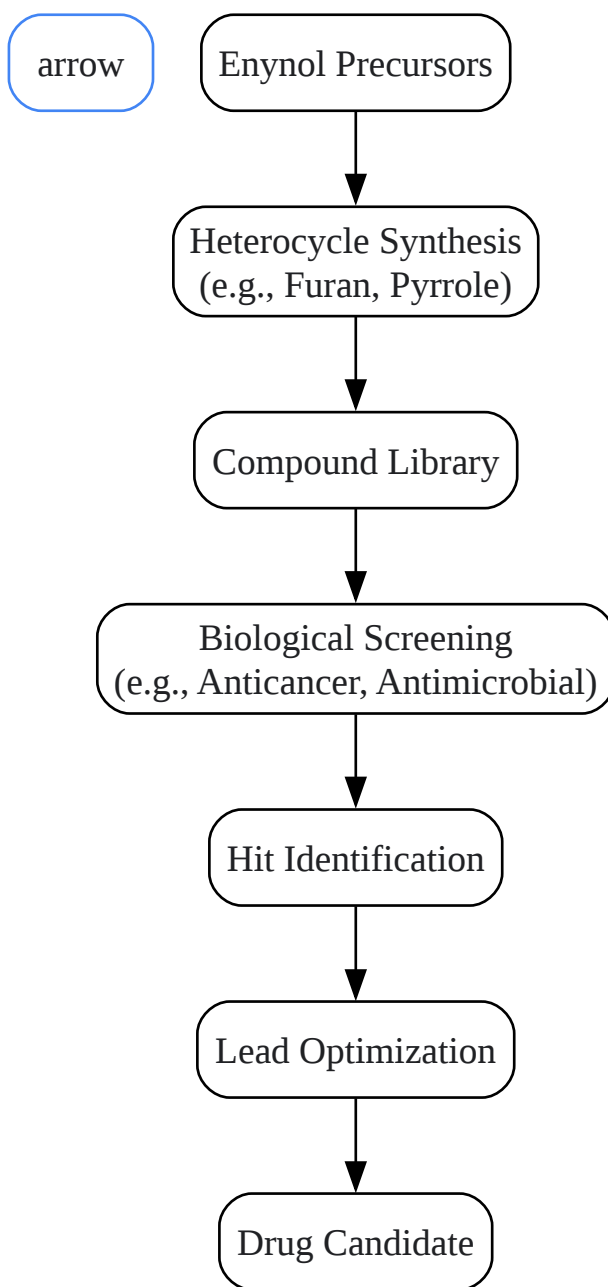
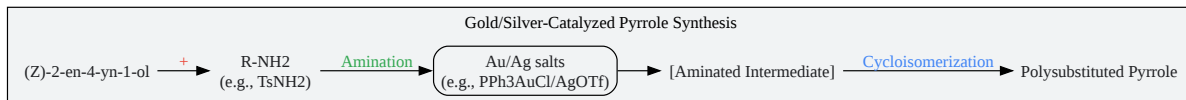
The cycloisomerization of enynols is a highly efficient method for the construction of substituted furans and dihydrofurans. Gold and palladium catalysts have proven to be particularly effective in promoting these transformations.

I.1. Gold-Catalyzed Cyclization of (Z)-2-en-4-yn-1-ols

Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in catalyzing the cyclization of (Z)-2-en-4-yn-1-ols to yield stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under mild reaction conditions.[1][2] The reaction proceeds via an initial activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the hydroxyl group.

Reaction Scheme:





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
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